Tetrakis(2-ethoxyethyl) orthosilicate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

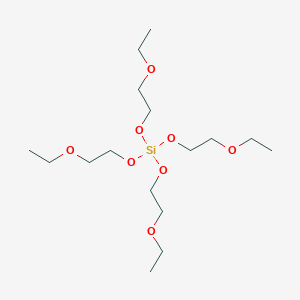

2D Structure

Properties

IUPAC Name |

tetrakis(2-ethoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTUQUOINFJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066370 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-94-8 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Tetrakis(2-ethoxyethyl) Orthosilicate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-ethoxyethyl) orthosilicate is an important organosilicon compound with the molecular formula C16H36O8Si.[1] It serves as a crucial precursor in the sol-gel process for the synthesis of silica-based materials. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthesis and application workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the utilization of this versatile compound.

Introduction

This compound is a tetraalkoxysilane that plays a significant role in materials science, particularly in the formation of silica networks through hydrolysis and condensation reactions.[1] These reactions are fundamental to the sol-gel process, a versatile method for creating a wide variety of materials with tailored properties. The resulting silica matrices have applications in diverse fields, including as coatings, in the preparation of aerogels, and for the encapsulation and immobilization of biological molecules and cells.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of silicon tetrachloride (SiCl4) with 2-ethoxyethanol. This reaction is a nucleophilic substitution at the silicon center, where the ethoxyethanol displaces the chloride ions.

Synthesis Workflow

The synthesis process can be broken down into several key stages, from the initial reaction to the final purification of the product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Silicon Tetrachloride (SiCl4)

-

2-Ethoxyethanol (anhydrous)

-

Inert solvent (e.g., dry toluene or hexane)

-

Nitrogen gas supply

-

Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: Assemble a reaction flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.

-

Inert Atmosphere: Purge the entire system with dry nitrogen gas to create an inert atmosphere.

-

Charging the Reactor: Charge the reaction flask with a solution of 2-ethoxyethanol in an inert solvent.

-

Addition of Silicon Tetrachloride: Cool the reaction mixture in an ice bath. Slowly add silicon tetrachloride dropwise from the dropping funnel to the stirred solution of 2-ethoxyethanol. Maintain the temperature of the reaction mixture between 0-5°C during the addition to control the exothermic reaction. The molar ratio of 2-ethoxyethanol to silicon tetrachloride should be slightly in excess, typically around 4.2:1, to ensure complete reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for a few hours to drive the reaction to completion. During the reaction, hydrogen chloride (HCl) gas will be evolved.

-

Removal of HCl: The byproduct, hydrogen chloride, can be removed by bubbling a stream of dry nitrogen through the reaction mixture or by neutralization with a non-reactive base.

-

Purification: The crude product is purified by vacuum distillation to remove the solvent, any unreacted starting materials, and byproducts. The fraction collected at the appropriate boiling point and reduced pressure is the pure this compound.

Characterization

The successful synthesis of this compound is confirmed through various analytical and spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C16H36O8Si |

| Molecular Weight | 384.54 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Data not available in searched literature |

| Density | Data not available in searched literature |

| Refractive Index | Data not available in searched literature |

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. The expected signals would correspond to the protons of the ethoxy and ethyl groups in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

Triplet corresponding to the -CH3 protons of the ethyl group.

-

Quartet corresponding to the -O-CH2- protons of the ethyl group.

-

Multiplets corresponding to the -O-CH2-CH2-O- protons of the ethoxyethyl group.

-

13C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

Signal for the -CH3 carbon of the ethyl group.

-

Signals for the -O-CH2- carbons of the ethyl and ethoxyethyl groups.

-

Signal for the -Si-O-CH2- carbon of the ethoxyethyl group.

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands (cm-1):

-

Strong Si-O-C stretching vibrations.

-

C-O-C stretching vibrations of the ether linkage.

-

C-H stretching and bending vibrations of the alkyl chains.

-

The Sol-Gel Process: Hydrolysis and Condensation

The primary application of this compound is as a precursor in the sol-gel process. This process involves two main reactions: hydrolysis and condensation.

Sol-Gel Process Workflow

Caption: The sol-gel process using this compound.

Experimental Protocol: Sol-Gel Synthesis of a Silica Gel

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH4OH)

Procedure:

-

Precursor Solution: Prepare a solution of this compound in a suitable solvent, such as ethanol.

-

Hydrolysis: To the stirred precursor solution, add a mixture of water, solvent, and a catalyst. The rate of hydrolysis can be controlled by the type and concentration of the catalyst and the water-to-alkoxide ratio.

-

Sol Formation: As the hydrolysis reaction proceeds, silanol groups (Si-OH) are formed, leading to the creation of a colloidal suspension known as a sol.

-

Gelation: The condensation of the silanol groups and remaining alkoxide groups leads to the formation of siloxane (Si-O-Si) bridges. This results in the formation of a three-dimensional network that spans the entire volume of the liquid, a process known as gelation. The point at which the solution transitions from a liquid to a solid gel is the gel point.

-

Aging: The wet gel is typically aged in its mother liquor for a period of time. During aging, further condensation reactions occur, strengthening the gel network.

-

Drying: The solvent is removed from the gel network to produce a dry solid. The drying method significantly influences the properties of the final material. Evaporative drying results in a xerogel, while supercritical drying produces an aerogel.

Applications in Research and Drug Development

The silica materials derived from this compound have several important applications in the fields of research and drug development:

-

Controlled Drug Delivery: The porous nature of the silica matrix allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner.

-

Biocompatible Coatings: Silica coatings can be applied to medical implants to improve their biocompatibility and reduce the risk of rejection.

-

Enzyme and Cell Immobilization: The inert and porous silica network provides a stable environment for immobilizing enzymes and cells for use in bioreactors and biosensors.

Conclusion

This compound is a valuable precursor for the synthesis of advanced silica-based materials via the sol-gel process. This guide has provided a detailed overview of its synthesis, characterization, and the fundamental principles of its application. While a lack of publicly available, specific quantitative data for this compound presents a challenge, the provided protocols and workflows offer a solid foundation for researchers and professionals to explore its potential in their respective fields. Further research to fully characterize the physical and spectroscopic properties of pure this compound is warranted to facilitate its broader application.

References

"physical and chemical properties of Tetrakis(2-ethoxyethyl) orthosilicate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate (CAS No. 18407-94-8) is an organosilicon compound with increasing significance in materials science and biotechnology.[1][2] As a precursor in the sol-gel process, it enables the formation of silica-based materials with tunable properties.[2] Its unique molecular structure, featuring four 2-ethoxyethyl groups attached to a central silicon atom, influences its reactivity and makes it a valuable component in the development of advanced materials, including biocompatible coatings and drug delivery systems.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its role in common applications.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in various scientific fields. A summary of these properties is presented below.

Physical Properties

A compilation of the key physical data for this compound is provided in Table 1. This data is essential for handling, storage, and processing of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C16H36O8Si | [2][3] |

| Molecular Weight | 384.54 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 200 °C @ 0.1 mm Hg | [1][4][5] |

| Melting Point | < 0 °C | [1][4] |

| Density | 1.02 g/cm³ | [1][4][5] |

| Refractive Index | 1.422 | [1][4] |

| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1] |

Table 1: Physical Properties of this compound

Chemical Properties

The chemical behavior of this compound, particularly its reactivity and solubility, dictates its utility in synthesis and formulation. Table 2 outlines its key chemical characteristics.

| Property | Description | Source(s) |

| IUPAC Name | tetrakis(2-ethoxyethyl) silicate | [2] |

| Synonyms | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; Tetraethoxyethyl orthosilicate | [3][6] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1][3] |

| Stability | Stable under recommended storage conditions. Material decomposes slowly in contact with moist air or water. | [1] |

| Reactivity | Undergoes hydrolysis and condensation reactions in the presence of water and a catalyst (acid or base) to form silica networks. | [2] |

Table 2: Chemical Properties of this compound

Chemical Reactivity and Mechanisms

The primary chemical reaction of interest for this compound is its hydrolysis and subsequent condensation, which is the foundation of the sol-gel process.[2]

Hydrolysis and Condensation

The sol-gel process involves two main reactions:

-

Hydrolysis: The ethoxyethyl groups (-OCH2CH2OCH2CH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.

Si(OCH2CH2OCH2CH3)4 + 4H2O → Si(OH)4 + 4HOCH2CH2OCH2CH3

-

Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining ethoxyethyl groups to form siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct. This process leads to the formation of a three-dimensional silica network, which constitutes the gel.

2Si(OH)4 → (HO)3Si-O-Si(OH)3 + H2O

The rate of these reactions is influenced by factors such as the pH of the solution, the water-to-silicate ratio, temperature, and the solvent used. Compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS), the bulkier 2-ethoxyethyl groups in this compound can lead to a slower hydrolysis rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Sol-Gel Synthesis of Silica Nanoparticles for Drug Encapsulation

This protocol outlines a general procedure for the synthesis of silica nanoparticles using this compound as a precursor, suitable for the encapsulation of therapeutic agents.

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide (catalyst)

-

Drug to be encapsulated

-

Phosphate-buffered saline (PBS) for release studies

Procedure:

-

Preparation of the Alkoxide Solution: In a clean, dry flask, prepare a solution of this compound in ethanol. The concentration will depend on the desired final particle size and can be optimized.

-

Preparation of the Catalyst Solution: In a separate beaker, mix deionized water and ethanol. To this solution, add the desired amount of ammonium hydroxide as a catalyst.

-

Drug Dissolution: Dissolve the therapeutic agent in the catalyst solution. The concentration of the drug should be determined based on the desired loading capacity.

-

Hydrolysis and Condensation: Under vigorous stirring, rapidly add the alkoxide solution to the catalyst-drug solution.

-

Gelation: Continue stirring for a predetermined time (e.g., 2-24 hours) at room temperature to allow for the formation of a stable colloidal suspension of silica nanoparticles (the "sol") and subsequent gelation.

-

Nanoparticle Isolation and Washing: The resulting silica nanoparticles encapsulating the drug can be isolated by centrifugation. The pellet should be washed multiple times with ethanol and then deionized water to remove unreacted precursors and catalyst.

-

Drying: The washed nanoparticles can be dried under vacuum or by lyophilization to obtain a fine powder.

-

Drug Release Study: To characterize the release profile, a known amount of the drug-loaded nanoparticles is suspended in a release medium (e.g., PBS at 37°C). At specific time intervals, aliquots of the supernatant are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Sol-Gel Process for Drug Encapsulation.

Caption: Experimental Workflow of Sol-Gel Synthesis.

Conclusion

This compound is a versatile precursor for the synthesis of silica-based materials with significant potential in research and development, particularly in the pharmaceutical and biomedical fields. Its distinct physical and chemical properties, especially its controlled hydrolysis rate, offer advantages in the formation of well-defined silica networks. The provided experimental protocols and workflow diagrams serve as a foundational guide for scientists and researchers to explore the applications of this compound in creating innovative materials for drug delivery and other advanced technologies. Further research into optimizing reaction conditions and exploring the full range of its applications is warranted.

References

- 1. gelest.com [gelest.com]

- 2. This compound | 18407-94-8 | Benchchem [benchchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. TETRAKIS(ETHOXYETHOXY)SILANE CAS#: 18407-94-8 [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrakis(2-ethoxyethyl) Orthosilicate

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate is a silicon alkoxide precursor utilized in the sol-gel synthesis of silica-based materials. The sol-gel process involves two primary reactions: hydrolysis of the alkoxide groups to form silanol groups (Si-OH), followed by condensation of these silanols to form siloxane bridges (Si-O-Si), ultimately leading to the formation of a three-dimensional silica network. The kinetics and mechanism of these reactions are crucial in determining the structure and properties of the final material. This guide provides a comprehensive overview of the hydrolysis and condensation mechanism, drawing parallels from the extensively studied TEOS system.

Hydrolysis and Condensation Reactions

The overall reaction can be summarized as follows:

Hydrolysis: Si(OCH₂CH₂OCH₂CH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₂CH₃

Condensation: 2Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

These reactions can be catalyzed by either acids or bases, each leading to distinct reaction kinetics and network structures.

2.1. Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxide oxygen atom, making the silicon atom more susceptible to nucleophilic attack by water. The condensation reaction is generally slower than hydrolysis, leading to the formation of linear or randomly branched polymer chains.

2.2. Base-Catalyzed Mechanism

In the presence of a base, the hydrolysis proceeds by the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction is typically faster than hydrolysis, resulting in the formation of more highly cross-linked, particulate structures.

Quantitative Data (Based on TEOS as a Model)

Due to the scarcity of specific data for this compound, the following tables summarize findings for the hydrolysis and gelation of TEOS, which can serve as a qualitative guide.

Table 1: Effect of pH on the Gelation Time of TEOS Solutions

| Catalyst | Molar Ratio (TEOS:EtOH:H₂O:Catalyst) | pH | Gelation Time | Reference |

| HCl | 1:4:4:0.05 | 1.3 | 120 h | [1] |

| HNO₃ | 1:4:4:0.05 | 1.3 | 120 h | [1] |

| H₂SO₄ | 1:4:4:0.05 | 1.3 | 120 h | [1] |

| HF | 1:4:4:0.05 | 2.7 | 0.5 h | [1] |

| NH₃ | - | 8-9 | Fast | [2] |

| Acetic Acid | - | 2-3 | Slow | [2] |

Table 2: Kinetic Data for the Hydrolysis of TEOS

| Condition | Parameter | Value | Reference |

| Acid-catalyzed (HCl) | Hydrolysis rate constant (k) | Varies with pH | [3] |

| Base-catalyzed (NH₃) | Hydrolysis rate | Generally slower than acid-catalyzed | [3] |

| Acetic Acid | Rate Constant (k) | 6-10 x 10⁻³ s⁻¹ | [4] |

It is important to note that the bulkier 2-ethoxyethyl groups in this compound are expected to decrease the rates of both hydrolysis and condensation compared to TEOS due to increased steric hindrance.

Experimental Protocols (Generalized from TEOS)

The following are generalized protocols for studying the hydrolysis and condensation of alkoxysilanes, adaptable for this compound.

4.1. Materials

-

This compound

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acid catalyst (e.g., HCl, HNO₃)

-

Base catalyst (e.g., NH₄OH)

4.2. In-situ Monitoring of Hydrolysis and Condensation

This protocol is based on techniques used for monitoring TEOS sol-gel processes.[5]

-

Preparation of Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., ethanol) and an aqueous solution of the desired catalyst (acid or base).

-

Mixing: Combine the two solutions in a reaction vessel under controlled temperature and stirring.

-

In-situ Analysis:

-

Turbidity Measurements: Monitor the change in turbidity of the solution over time using a turbidimeter. An increase in turbidity indicates the formation and growth of silica particles.

-

Dynamic Light Scattering (DLS): Measure the particle size distribution as a function of time to follow the growth of silica nanoparticles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ²⁹Si NMR spectra at different time intervals to identify and quantify the various silicon species (monomers, dimers, different hydrolysis states) present in the solution.[6][7] This provides direct insight into the kinetics of hydrolysis and condensation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of Si-OR bands and the appearance of Si-OH and Si-O-Si bands to follow the reaction progress.

-

4.3. Determination of Gelation Time

-

Sample Preparation: Prepare a series of reaction mixtures with varying parameters (e.g., pH, water/alkoxide ratio, temperature).

-

Observation: Visually inspect the samples at regular intervals. The gelation time is defined as the point at which the solution no longer flows when the container is tilted.

Visualizations

5.1. Signaling Pathways

Caption: Proposed hydrolysis and condensation pathway of this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for studying the sol-gel process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering [mdpi.com]

- 6. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

"molecular structure and reactivity of Tetrakis(2-ethoxyethyl) orthosilicate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate, with the CAS number 18407-94-8, is a silicon alkoxide that serves as a versatile precursor in the synthesis of silica-based materials. Its unique molecular structure, featuring four 2-ethoxyethyl ligands attached to a central silicon atom, imparts distinct reactivity and properties, making it a compound of interest in various research and development fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of its molecular structure, reactivity, and detailed experimental protocols for its synthesis and application in sol-gel processes.

Molecular Structure and Properties

The molecular formula of this compound is C16H36O8Si, and it has a molecular weight of 384.54 g/mol .[1] The central silicon atom is bonded to four 2-ethoxyethoxy groups.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H36O8Si | [1] |

| Molecular Weight | 384.54 g/mol | [1] |

| CAS Number | 18407-94-8 | [1] |

| Boiling Point | 200 °C @ 0.1 Torr | |

| Density | 1.020 g/cm³ | |

| Synonyms | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; 2-Ethoxyethyl silicate | [1] |

Reactivity and Sol-Gel Chemistry

The primary reactivity of this compound lies in its susceptibility to hydrolysis and subsequent condensation, which are the fundamental reactions of the sol-gel process. This process allows for the formation of a silica (SiO2) network under controlled conditions.

Hydrolysis

In the presence of water, the four 2-ethoxyethyl groups can be sequentially replaced by hydroxyl (-OH) groups. This reaction is typically catalyzed by either an acid or a base. The overall hydrolysis reaction can be represented as:

Si(OCH₂CH₂OCH₂CH₃)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OCH₂CH₃

Condensation

The resulting silicic acid, Si(OH)₄, or its partially hydrolyzed intermediates are unstable and undergo condensation reactions to form siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the formation of a three-dimensional silica network, which constitutes the "gel." The condensation reaction can be simplified as:

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

Further condensation reactions lead to a highly cross-linked silica gel.

The logical relationship of the sol-gel process is illustrated in the following diagram:

Caption: Sol-Gel Process Workflow.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

2-Ethoxyethanol

-

Anhydrous solvent (e.g., toluene or hexane)

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for distillation under reduced pressure

Procedure:

-

Set up a reaction flask equipped with a dropping funnel, a stirrer, and a condenser under an inert atmosphere.

-

Charge the reaction flask with a solution of 2-ethoxyethanol in an anhydrous solvent.

-

Cool the flask in an ice bath.

-

Slowly add silicon tetrachloride to the cooled solution of 2-ethoxyethanol with vigorous stirring. The molar ratio of SiCl₄ to 2-ethoxyethanol should be approximately 1:4.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to drive the reaction to completion.

-

The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-interfering base.

-

The solvent and any excess reactants are removed by distillation.

-

The final product, this compound, is purified by vacuum distillation.

The workflow for the synthesis is depicted below:

Caption: Synthesis Workflow.

Sol-Gel Process using this compound

This protocol outlines a general procedure for the formation of a silica gel. The properties of the final gel can be tuned by varying the reaction conditions.

Materials:

-

This compound

-

Ethanol (or another suitable solvent)

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

-

In a suitable container, mix this compound with ethanol to create a homogeneous solution.

-

In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).

-

Slowly add the catalyst solution to the alkoxide solution with continuous stirring. The molar ratio of water to the orthosilicate is a critical parameter that influences the hydrolysis and condensation rates.

-

Continue stirring for a specified period to allow for hydrolysis and the initial stages of condensation, leading to the formation of a "sol."

-

Pour the sol into a mold and seal it to prevent rapid evaporation of the solvent.

-

Allow the sol to age at a constant temperature. During this time, the condensation process continues, and the viscosity of the sol increases until a rigid gel is formed.

-

The gel can then be dried under controlled conditions (e.g., slow evaporation or supercritical drying) to produce a xerogel or an aerogel, respectively.

Spectroscopic Data

Expected ¹H NMR Chemical Shifts:

-

-O-CH₂-CH₃: Triplet, approximately 1.1-1.3 ppm

-

-O-CH₂-CH₃: Quartet, approximately 3.4-3.7 ppm

-

-Si-O-CH₂-CH₂-O-: Triplet, approximately 3.7-3.9 ppm

-

-Si-O-CH₂-CH₂-O-: Triplet, approximately 3.5-3.7 ppm

Expected ¹³C NMR Chemical Shifts:

-

-O-CH₂-CH₃: Approximately 15 ppm

-

-O-CH₂-CH₃: Approximately 66-68 ppm

-

-Si-O-CH₂-CH₂-O-: Approximately 60-62 ppm

-

-Si-O-CH₂-CH₂-O-: Approximately 69-71 ppm

Expected FT-IR Absorptions:

-

C-H stretching: 2850-3000 cm⁻¹

-

Si-O-C stretching: 1080-1100 cm⁻¹ (strong, broad)

-

C-O-C stretching: 1100-1150 cm⁻¹

Applications in Drug Development

The ability of this compound to form biocompatible and biodegradable silica matrices through the sol-gel process makes it a promising candidate for drug delivery applications. The porous nature of the resulting silica gel can be controlled to encapsulate therapeutic agents and release them in a sustained manner. The surface of the silica can also be functionalized to target specific cells or tissues.

The signaling pathway for a generic drug delivery system using a silica matrix derived from this precursor is conceptualized below:

Caption: Drug Delivery Signaling.

Conclusion

This compound is a valuable precursor for the synthesis of silica-based materials with tunable properties. Its reactivity through hydrolysis and condensation in the sol-gel process allows for the creation of porous silica networks suitable for a range of applications, including advanced drug delivery systems. While detailed spectroscopic data for this specific compound is scarce, the provided experimental protocols offer a solid foundation for its synthesis and utilization in research and development. Further characterization by researchers is essential to fully exploit the potential of this versatile silicon alkoxide.

References

Tetrakis(2-ethoxyethyl) orthosilicate: A Technical Overview of a Key Sol-Gel Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrakis(2-ethoxyethyl) orthosilicate, a silicon alkoxide compound of increasing interest in biomedical applications. This document consolidates critical information regarding its chemical identity, safety data, and handling protocols to ensure its safe and effective use in research and development.

Chemical Identity and Properties

This compound, with the CAS Number 18407-94-8 , is primarily utilized as a precursor in the sol-gel process to synthesize silica-based materials. Its high reactivity, stemming from the hydrolysis and condensation reactions it undergoes, allows for the formation of silica networks crucial for various applications. The biocompatibility and functional properties of the resulting silica-based materials make this compound particularly relevant in the biomedical field.

| Identifier | Value | Reference |

| CAS Number | 18407-94-8 | |

| Molecular Formula | C16H36O8Si | |

| Molecular Weight | 384.54 g/mol | |

| InChI Key | OTTUQUOINFJTBJ-UHFFFAOYSA-N |

Safety and Hazard Information

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H332: Harmful if inhaled.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H315: Causes skin irritation.

-

H370: Causes damage to organs.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H336: May cause drowsiness or dizziness.

Physical and Chemical Properties:

| Property | Value | Reference |

| Appearance | Clear Liquid | |

| Odor | Slight aromatic / Mild Ester-like | |

| Melting Point | -77 °C / -106.6 °F | |

| Boiling Point | 166 - 169 °C / 330.8 - 336.2 °F | |

| Flash Point | 45 °C / 113 °F | |

| Vapor Pressure | 1.7 mbar @ 20°C | |

| Water Solubility | Hydrolyzes |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Detailed Personal Protective Equipment (PPE) Requirements:

| PPE Category | Specification | Reference |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible. | |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing. | |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if vapor concentrations are high. |

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

For spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Use non-sparking tools to collect the material and place it in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.

This guide is intended for informational purposes for trained professionals. Always consult the most current and specific safety data sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.

The Thermal Behavior of Alkoxysilanes: A Technical Guide to the Stability and Decomposition of Tetrakis(2-ethoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate is an organosilicon compound with applications in materials science, particularly as a precursor in the sol-gel process for producing silica-based materials.[1] Its molecular structure, featuring a central silicon atom bonded to four 2-ethoxyethyl groups, influences its reactivity and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its effective use in manufacturing processes where temperature is a critical parameter.

Due to a lack of specific experimental data for this compound in the reviewed literature, this guide will focus on the thermal behavior of a closely related and extensively studied analogue, Tetraethyl orthosilicate (TEOS). The fundamental decomposition mechanisms of the Si-O-C linkage are expected to be comparable, providing valuable insights into the thermal characteristics of substituted orthosilicates.

Thermal Decomposition of Tetraethyl Orthosilicate (TEOS)

The thermal decomposition of TEOS has been investigated to understand its behavior in processes such as chemical vapor deposition. Studies have shown that TEOS is less thermally stable than tetramethyl orthosilicate (TMOS).[2] The decomposition of TEOS proceeds through a complex network of reactions.

The primary decomposition pathways identified are:

-

A stepwise four-centre molecular decomposition to form silanols and ethylene.[2]

-

A barrier-less C-C bond cleavage of the ethoxy branches.[2]

The main stable product of TEOS decomposition is silicic acid (Si(OH)4).[2]

Quantitative Decomposition Data for TEOS

While specific onset decomposition temperatures and weight loss percentages from thermogravimetric analysis (TGA) are not detailed in the provided search results, a kinetic study of TEOS pyrolysis provides insight into its decomposition products.

| Precursor | Primary Decomposition Products | Key Reaction Pathways |

| Tetraethyl orthosilicate (TEOS) | Silanols, Ethylene, Silicic Acid | Four-centre molecular decomposition, C-C bond cleavage of ethoxy branches |

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and composition of materials.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant mass loss occurs. The derivative of this curve (DTG) can be used to pinpoint the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify the temperatures of phase transitions and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The area under a peak is proportional to the enthalpy change of the transition.

Visualizations

Decomposition Pathway of TEOS

The following diagram illustrates the proposed major decomposition pathways for Tetraethyl orthosilicate (TEOS), which serves as a model for this compound.

Caption: Proposed decomposition pathways of TEOS.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of a compound like this compound is depicted below.

Caption: Experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tetrakis(2-ethoxyethyl) orthosilicate (FTIR & NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Tetrakis(2-ethoxyethyl) orthosilicate, a key organosilicate compound. The focus is on Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for elucidating molecular structure and purity. This document presents predicted spectral data based on the analysis of analogous compounds, detailed experimental protocols, and visual workflows to aid in research and development.

Introduction to this compound

This compound, with the chemical formula Si(OCH₂CH₂OCH₂CH₃)₄, is a silicon alkoxide. It serves as a precursor in the sol-gel process for synthesizing silica-based materials.[1] Its unique structure, featuring ethoxyethyl groups, influences its hydrolysis and condensation rates, making its characterization crucial for controlling the properties of the resulting materials. Spectroscopic analysis provides the necessary insights into its molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital tool for identifying the functional groups within a molecule. For this compound, the FTIR spectrum is characterized by vibrations of its Si-O, C-O, and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 2975 - 2850 | C-H stretch | -CH₃, -CH₂ | Strong |

| 1450 - 1370 | C-H bend | -CH₃, -CH₂ | Medium |

| 1100 - 1000 | Si-O-C stretch | Alkoxy-silane | Strong, Broad |

| 1120 - 1085 | C-O-C stretch | Ether | Strong |

| 960 - 940 | Si-OH stretch | Silanol (potential hydrolysis product) | Weak/Absent in pure sample |

Note: The presence of a broad peak around 3400 cm⁻¹ (O-H stretch) would indicate the presence of moisture or hydrolysis products.

A standard protocol for the FTIR analysis of liquid this compound is as follows:

-

Instrumentation : A Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation :

-

Neat Liquid Analysis : A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[2][3]

-

Attenuated Total Reflectance (ATR) : A drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This method is often preferred for its simplicity and minimal sample preparation.

-

-

Data Acquisition :

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Baseline correction and peak picking are performed using the spectrometer's software.

-

References

The Role of Ethoxyethyl Groups in Orthosilicates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ethoxyethyl groups in orthosilicates, with a particular focus on tetra(2-ethoxyethyl) orthosilicate. This document will cover the synthesis, properties, and applications of these compounds, particularly in the context of sol-gel chemistry and drug delivery. While specific quantitative data for ethoxyethyl orthosilicates are limited in publicly available literature, this guide supplements the available information with comparative data for the well-studied tetraethyl orthosilicate (TEOS) to provide a thorough understanding of the structure-property relationships.

Core Concepts: The Ethoxyethyl Functional Group

The ethoxyethyl group (-OCH₂CH₂OCH₂CH₃) is a key functional moiety that imparts unique characteristics to orthosilicate molecules. Unlike the simple ethyl group in the widely used tetraethyl orthosilicate (TEOS), the ethoxyethyl group contains an ether linkage. This structural difference has significant implications for the physicochemical properties and reactivity of the corresponding orthosilicate.

The presence of the ether oxygen atom in the ethoxyethyl group increases the polarity and hydrogen bonding capability of the molecule compared to its simple alkyl counterpart. This can influence its solubility in various solvents and its hydrolysis rate, which is a critical parameter in the sol-gel process. The additional flexibility of the ethoxyethyl chain may also impact the morphology and porosity of the resulting silica network.

Synthesis of Ethoxyethyl Orthosilicates

The primary synthetic route to tetra(2-ethoxyethyl) orthosilicate is through the alcoholysis of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol. The overall reaction is as follows:

SiCl₄ + 4 CH₃CH₂OCH₂CH₂OH → Si(OCH₂CH₂OCH₂CH₃)₄ + 4 HCl

This reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the product.

Experimental Protocol: Synthesis of Tetra(2-ethoxyethyl) Orthosilicate

Materials:

-

Silicon tetrachloride (SiCl₄)

-

2-Ethoxyethanol

-

Anhydrous toluene (or other inert solvent)

-

Nitrogen or Argon gas supply

-

Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A reaction flask is charged with 2-ethoxyethanol and an inert solvent such as toluene. The flask is placed under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

Silicon tetrachloride is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

-

The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-nucleophilic base.

-

The solvent and any excess reactants are removed by distillation.

-

The final product, tetra(2-ethoxyethyl) orthosilicate, is purified by vacuum distillation. A boiling point of 156°C at 1-2 mm Hg has been reported for tetra-2-ethoxy-ethyl orthosilicate.[1]

Logical Relationship of Synthesis:

Physicochemical Properties

Quantitative data for tetra(2-ethoxyethyl) orthosilicate are not widely available. The following table summarizes the known data and provides a comparison with the well-characterized tetraethyl orthosilicate (TEOS).

| Property | Tetra(2-ethoxyethyl) Orthosilicate | Tetraethyl Orthosilicate (TEOS) | Reference |

| Molecular Formula | C₁₆H₃₆O₈Si | C₈H₂₀O₄Si | [2] |

| Molecular Weight | 384.53 g/mol | 208.33 g/mol | [2][3] |

| Boiling Point | 156 °C @ 1-2 mmHg | 168-169 °C @ 760 mmHg | [1][3] |

| Density | Not available | 0.933 g/mL at 20 °C | [3] |

| Melting Point | Not available | -77 °C | [3] |

| Flash Point | Not available | 45 °C | [3] |

| Vapor Pressure | Not available | 1 mmHg | [3] |

The Sol-Gel Process: Hydrolysis and Condensation

The most significant application of ethoxyethyl orthosilicates, like other alkoxysilanes, is in the sol-gel process. This process involves the hydrolysis and subsequent condensation of the precursor to form a silica network. The ethoxyethyl groups play a crucial role in modulating these reactions.

Hydrolysis:

The first step is the hydrolysis of the ethoxyethyl groups to form silanol (Si-OH) groups and 2-ethoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

Si(OR)₄ + n H₂O → (RO)₄₋ₙSi(OH)ₙ + n ROH (where R = -CH₂CH₂OCH₂CH₃)

The rate of hydrolysis is influenced by factors such as pH, water-to-alkoxide ratio, solvent, and temperature. The ether linkage in the ethoxyethyl group may affect the hydrolysis kinetics compared to the ethyl group in TEOS, potentially through electronic effects and altered steric hindrance.

Condensation:

The newly formed silanol groups can then undergo condensation reactions to form siloxane (Si-O-Si) bridges, leading to the formation of a three-dimensional silica network. Condensation can occur through two pathways:

-

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

-

Alcohol-producing condensation: Si-OR + HO-Si → Si-O-Si + ROH

The relative rates of hydrolysis and condensation determine the structure of the final gel.

Signaling Pathway of Sol-Gel Process:

Applications in Drug Delivery

Silica nanoparticles derived from orthosilicates are extensively investigated as drug delivery vehicles due to their biocompatibility, high surface area, tunable pore size, and ease of surface functionalization. The use of ethoxyethyl orthosilicates as precursors for these nanoparticles can offer advantages in controlling the particle size, morphology, and surface properties.

Experimental Protocol: Preparation of Drug-Loaded Silica Nanoparticles

This protocol is a general guideline adapted from procedures for TEOS and can be optimized for tetra(2-ethoxyethyl) orthosilicate.

Materials:

-

Tetra(2-ethoxyethyl) orthosilicate

-

Ethanol

-

Ammonium hydroxide solution (catalyst)

-

Deionized water

-

Drug to be encapsulated

-

Centrifuge

-

Dialysis tubing

Procedure:

-

Preparation of the reaction mixture: In a flask, dissolve tetra(2-ethoxyethyl) orthosilicate in ethanol.

-

Drug addition: Add the drug to be encapsulated to the solution. The drug should be soluble in the ethanol/water mixture.

-

Initiation of hydrolysis and condensation: Add a mixture of deionized water and ammonium hydroxide dropwise to the stirred solution. The amounts of water and catalyst will influence the size and morphology of the resulting nanoparticles.

-

Nanoparticle formation: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form.

-

Purification: The nanoparticles are collected by centrifugation. The pellet is washed several times with ethanol and then with deionized water to remove unreacted precursors, byproducts, and non-encapsulated drug.

-

Removal of free drug: To ensure that only encapsulated drug remains, the nanoparticle suspension can be dialyzed against a suitable buffer.

-

Drying: The purified nanoparticles can be dried, for example, by lyophilization, to obtain a powder.

Experimental Workflow for Drug Encapsulation:

Conclusion

The ethoxyethyl group in orthosilicates introduces a unique combination of properties that can be advantageous in the synthesis of advanced materials. The presence of an ether linkage influences the precursor's reactivity and the characteristics of the resulting silica network. While tetra(2-ethoxyethyl) orthosilicate is less studied than its ethyl counterpart, it holds promise for applications where modified hydrolysis kinetics and different surface properties are desired, particularly in the field of drug delivery. Further research is needed to fully elucidate the quantitative aspects of its reactivity and to explore its full potential in various applications.

References

Methodological & Application

Application Notes and Protocols for Silica Nanoparticle Synthesis Using Tetrakis(2-ethoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the synthesis of silica nanoparticles, with a focus on their application in drug delivery. The synthesis protocols are primarily based on the well-established Stöber method, a robust and widely used sol-gel technique for producing monodisperse silica nanoparticles.

While the specified precursor is Tetrakis(2-ethoxyethyl) orthosilicate, the vast majority of published research and established protocols utilize Tetraethyl orthosilicate (TEOS) as the silica source. TEOS is a closely related organosilicate that has been extensively studied, providing a wealth of data for predictable and controlled nanoparticle synthesis. The protocols detailed below are based on the use of TEOS. Researchers using this compound may need to adjust reaction parameters such as precursor concentration and reaction time to achieve desired particle characteristics, due to potential differences in hydrolysis and condensation kinetics.

I. Synthesis of Silica Nanoparticles via the Stöber Method

The Stöber method involves the hydrolysis and condensation of a silica precursor in an alcoholic solvent, catalyzed by ammonia.[1] This process allows for precise control over particle size and morphology by varying the reaction conditions.

Factors Influencing Silica Nanoparticle Size

The final size of the synthesized silica nanoparticles is influenced by several key parameters, including the concentrations of the silica precursor (TEOS), ammonia (catalyst), and water, as well as the reaction temperature.

Data Presentation: Effect of Reactant Concentrations on Nanoparticle Size

The following tables summarize the impact of varying reactant concentrations on the final diameter of the silica nanoparticles, as reported in various studies.

Table 1: Effect of TEOS Concentration on Silica Nanoparticle Size

| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |

| 0.17 | 0.5 | 11 | - | ~250 | [2] |

| 0.20 | 0.5 | 11 | - | ~300 | [2] |

| 0.30 | 0.5 | 11 | - | ~400 | [2] |

| 0.40 | 0.5 | 11 | - | ~450 | [2] |

| 0.50 | 0.5 | 11 | - | ~500 | [2] |

Table 2: Effect of Ammonia Concentration on Silica Nanoparticle Size

| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |

| 0.20 | 0.1 | 11 | - | ~50 | [2] |

| 0.20 | 0.3 | 11 | - | ~200 | [2] |

| 0.20 | 0.5 | 11 | - | ~300 | [2] |

| 0.20 | 0.7 | 11 | - | ~450 | [2] |

| 0.20 | 1.0 | 11 | - | ~550 | [2] |

Table 3: Effect of Water Concentration on Silica Nanoparticle Size

| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |

| 0.20 | 0.5 | 1 | - | ~50 | [2] |

| 0.20 | 0.5 | 3 | - | ~150 | [2] |

| 0.20 | 0.5 | 5 | - | ~250 | [2] |

| 0.20 | 0.5 | 7 | - | ~350 | [2] |

| 0.20 | 0.5 | 11 | - | ~400 | [2] |

Experimental Workflow for Silica Nanoparticle Synthesis

The synthesis of silica nanoparticles via the Stöber method follows a straightforward workflow, as illustrated in the diagram below.

Caption: A schematic representation of the Stöber method for silica nanoparticle synthesis.

Detailed Protocol for Silica Nanoparticle Synthesis (Target Size: ~100-200 nm)

This protocol is adapted from a typical Stöber synthesis procedure.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (Absolute)

-

Ammonium Hydroxide (28-30% aqueous solution)

-

Deionized Water

-

Round-bottom flask or beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 70 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide solution.

-

Mixing: Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) at room temperature for 15 minutes to ensure a homogeneous mixture.

-

TEOS Addition: While maintaining vigorous stirring, rapidly add 5 mL of TEOS to the solution.

-

Reaction: Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring. A milky white suspension will form, indicating the formation of silica nanoparticles.

-

Purification - Centrifugation and Washing:

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the silica nanoparticles.

-

Carefully decant and discard the supernatant.

-

Add 50 mL of absolute ethanol to the pellet and resuspend the nanoparticles by vortexing or sonication.

-

Repeat the centrifugation and washing steps two more times with absolute ethanol, followed by two washes with deionized water.[3]

-

-

Storage: After the final wash, resuspend the purified silica nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage.

II. Application in Drug Delivery

Silica nanoparticles are excellent candidates for drug delivery systems due to their high surface area, tunable pore size, and biocompatibility.[4]

Drug Loading onto Silica Nanoparticles

Various methods can be employed to load drugs onto silica nanoparticles, with the choice of method often depending on the drug's solubility and properties.

2.1.1. Incipient Wetness Impregnation

This method is suitable for loading a precise amount of a drug into the pores of mesoporous silica nanoparticles.

Protocol:

-

Drug Solution Preparation: Dissolve the drug in a suitable solvent to create a concentrated solution. The volume of the drug solution should be approximately equal to the total pore volume of the silica nanoparticles to be loaded.

-

Loading: Add the drug solution dropwise to the dry silica nanoparticle powder while gently mixing.

-

Drying: Dry the drug-loaded nanoparticles under vacuum to remove the solvent.

2.1.2. Adsorption from Solution

This is a common method for loading drugs onto silica nanoparticles.

Protocol:

-

Nanoparticle Suspension: Disperse a known amount of silica nanoparticles in a suitable solvent.

-

Drug Addition: Add an excess of the drug to the nanoparticle suspension.

-

Incubation: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption onto the nanoparticle surface and within the pores.

-

Purification: Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.

-

Washing: Wash the drug-loaded nanoparticles with a fresh solvent to remove any loosely bound drug from the external surface.

Experimental Workflow for Drug Loading and Release

The following diagram illustrates the general workflow for loading a drug onto silica nanoparticles and subsequently studying its release profile.

Caption: A flowchart depicting the processes of drug loading onto silica nanoparticles and the subsequent in vitro release assay.

In Vitro Drug Release Study

An in vitro drug release study is crucial for evaluating the performance of a drug delivery system. The dialysis bag method is a commonly used technique.[5]

Protocol: Dialysis Bag Method

-

Preparation: Disperse a known amount of drug-loaded silica nanoparticles in a small volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

-

Release Study: Immerse the sealed dialysis bag in a larger volume of fresh release medium in a beaker or flask. Place the setup in a shaking water bath or on a stirrer maintained at a constant temperature (e.g., 37°C).

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

III. Conclusion

The synthesis of silica nanoparticles using the Stöber method with TEOS as a precursor offers a versatile and controllable platform for various applications, particularly in drug delivery. By carefully tuning the reaction parameters, researchers can produce nanoparticles with desired sizes and properties. The subsequent loading of therapeutic agents and the characterization of their release profiles are critical steps in the development of effective nanomedicine formulations. While the protocols provided are based on the extensively studied TEOS, they serve as a strong foundation for researchers working with other silica precursors like this compound, with the understanding that optimization will be necessary.

References

- 1. Stöber process - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 3. A method to improve the quality of silica nanoparticles (SNPs) over increasing storage durations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prezi.com [prezi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sol-Gel Thin Film Deposition using Tetrakis(2-ethoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process is a versatile and widely used method for fabricating thin films with a broad range of applications, including protective coatings, optical layers, and platforms for biomedical devices.[1] This document provides a detailed protocol for the deposition of silica (SiO₂) thin films using Tetrakis(2-ethoxyethyl) orthosilicate as a precursor. The methodology is based on the well-established principles of the sol-gel technique, which involves the hydrolysis and condensation of the alkoxide precursor to form a colloidal suspension (sol) that is subsequently deposited and converted into a solid film (gel).[2][3]

Note on Precursor: While this compound is a suitable precursor for silica-based materials through the sol-gel process, detailed experimental protocols in publicly available literature are scarce.[4] The following protocols are adapted from established procedures for the more common precursor, Tetraethyl orthosilicate (TEOS).[2][5] Researchers should consider these protocols as a starting point and anticipate the need for optimization of specific parameters such as precursor concentration, catalyst amount, and annealing temperatures.

Principle of the Sol-Gel Process

The sol-gel process for silica thin film formation from an alkoxide precursor like this compound involves two primary chemical reactions: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.[3][4]

-

Hydrolysis: The silicon alkoxide reacts with water, leading to the replacement of alkoxy groups (-OCH₂CH₂OC₂H₅) with hydroxyl groups (-OH). Si(OCH₂CH₂OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OC₂H₅

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process results in the formation of a three-dimensional silica network.[4] (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O (HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH

The choice of catalyst (acid or base) significantly influences the kinetics of these reactions and the structure of the resulting gel network. Acid catalysis generally leads to linear or weakly branched polymers, while base catalysis promotes the formation of more highly branched, particulate sols.[5]

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (Precursor)

-

Ethanol (C₂H₅OH), absolute (Solvent)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (Acid Catalyst)

-

Ammonia Solution (NH₄OH) (Base Catalyst)

-

Substrates (e.g., silicon wafers, glass slides)

-

Acetone

-

Isopropanol

Equipment:

-

Magnetic stirrer and stir bars

-

Glass beakers and flasks

-

Pipettes

-

Ultrasonic bath

-

Spin coater or dip coater

-

Hot plate

-

Tube furnace or rapid thermal annealing system

-

Fume hood

Protocol 1: Acid-Catalyzed Sol Preparation and Thin Film Deposition

This protocol is suitable for producing dense silica films.[5]

1. Substrate Cleaning:

-

Cut substrates to the desired size.

-

Place substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.

-

Rinse the substrates thoroughly with deionized water.

-

Place substrates in a beaker with isopropanol and sonicate for 15 minutes.

-

Rinse the substrates with deionized water and dry with a stream of nitrogen gas.

2. Sol Preparation (Acid-Catalyzed):

-

In a clean glass flask, mix this compound and ethanol. A typical starting molar ratio is 1:4.

-

In a separate beaker, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl or HNO₃).

-

While stirring the precursor-ethanol mixture, add the acidic water solution dropwise. A common molar ratio of Precursor:H₂O is 1:4.[2]

-

Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and condensation to proceed. The solution should remain clear.

3. Thin Film Deposition (Spin Coating):

-

Place a cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the prepared sol onto the center of the substrate (e.g., 0.2-0.5 mL).

-

Start the spin coating program. A two-step process is often used:

-

After the spin coating process is complete, carefully remove the coated substrate.

4. Post-Deposition Treatment:

-

Drying: Place the coated substrate on a hot plate at 100-150°C for 10-15 minutes to evaporate the remaining solvent.

-

Annealing: Transfer the substrate to a furnace for heat treatment to densify the film and remove residual organic compounds and hydroxyl groups. A typical annealing process involves heating in air to a temperature between 400°C and 800°C for 1-2 hours.[1][8] The heating and cooling rates should be controlled (e.g., 5°C/min) to prevent cracking of the film.

Protocol 2: Base-Catalyzed Sol Preparation and Thin Film Deposition

This protocol is often used to create more porous films or silica nanoparticles.[5]

1. Substrate Cleaning:

-

Follow the same procedure as in Protocol 1.

2. Sol Preparation (Base-Catalyzed):

-

In a clean glass flask, mix this compound and ethanol (e.g., molar ratio 1:4).

-

In a separate beaker, prepare an aqueous solution of the base catalyst (e.g., 0.1 M NH₄OH).

-

While vigorously stirring the precursor-ethanol mixture, add the basic water solution dropwise. A common molar ratio of Precursor:H₂O is 1:4.[2]

-

Continue stirring the solution at room temperature. The solution may become cloudy, indicating the formation of silica particles. Stir for at least 12-24 hours.

3. Thin Film Deposition (Dip Coating):

-

Mount the cleaned substrate onto the dip coater arm.

-

Immerse the substrate into the prepared sol.

-

Withdraw the substrate from the sol at a constant, controlled speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed and the viscosity of the sol.

-

Allow the coated substrate to air dry for a few minutes.

4. Post-Deposition Treatment:

-

Follow the same drying and annealing procedures as in Protocol 1. The final annealing temperature may be adjusted based on the desired porosity.

Data Presentation

The following tables summarize typical experimental parameters for sol-gel thin film deposition based on TEOS, which can be used as a starting point for this compound.

Table 1: Sol Preparation Parameters (Adapted from TEOS Protocols)

| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |

| Precursor:Ethanol (molar ratio) | 1:4 - 1:10 | 1:4 - 1:10 | [5] |

| Precursor:H₂O (molar ratio) | 1:2 - 1:5 | 1:2 - 1:5 | [2] |

| Catalyst | HCl, HNO₃ | NH₄OH | [5] |

| Catalyst Concentration | 0.01 - 0.1 M | pH 8-11 | [2][5] |

| Stirring Time | 24 - 48 hours | 12 - 24 hours | [5] |

| Temperature | Room Temperature | Room Temperature | [2] |

Table 2: Thin Film Deposition and Treatment Parameters (Adapted from TEOS Protocols)

| Parameter | Spin Coating | Dip Coating | Reference |

| Deposition | |||

| Spin Speed (Spread) | 500 - 1000 rpm | - | [6] |

| Spin Time (Spread) | 5 - 10 s | - | [6] |

| Spin Speed (Thinning) | 2000 - 4000 rpm | - | [7] |

| Spin Time (Thinning) | 30 - 60 s | - | [7] |

| Withdrawal Speed | - | 1 - 10 mm/s | [8] |

| Post-Treatment | |||

| Drying Temperature | 100 - 150 °C | 100 - 150 °C | [8] |

| Drying Time | 10 - 15 min | 10 - 15 min | [8] |

| Annealing Temperature | 400 - 800 °C | 400 - 800 °C | [1][9] |

| Annealing Time | 1 - 2 hours | 1 - 2 hours | [8] |

Visualization of Experimental Workflow

Caption: Workflow for sol-gel thin film deposition.

References

- 1. Annealing temperature effects on (111)-oriented BiFeO3 thin films deposited on Pt/Ti/SiO2/Si by chemical solution deposition - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. sanfanchem.com [sanfanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 18407-94-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review [mdpi.com]

- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

Application Notes and Protocols for the Fabrication of Biocompatible Coatings with Tetrakis(2-ethoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for fabricating biocompatible coatings using Tetrakis(2-ethoxyethyl) orthosilicate (TEOS). The protocols focus on the sol-gel synthesis of silica-based and composite coatings for biomedical implants and drug delivery applications.

Data Presentation

Table 1: Quantitative Data on Biocompatible Coatings

| Coating Composition | Substrate | Coating Thickness (µm) | Adhesion Strength (MPa) | Water Contact Angle (°) | Cell Viability (%) (Cell Line) | Reference |

| VTMS/TEOS Hybrid | Titanium Grade 2 | 5-10 | > 15 | 70-80 | > 90 (Osteoblasts) | [1] |

| Bioactive Glass (58S) | Pure Titanium | Not Specified | 41.03 ± 2.31 | Not Specified | Not Specified | [2] |

| TEOS-PDMS | Cotton Fabric | Not Specified | Not Specified | > 140 | Not Applicable | Not Specified |

| Sol-gel-HAp | Ti6Al4V | Not Specified | Not Specified | Not Specified | Good (Not Quantified) | [3] |

Note: Quantitative cell viability data for TEOS-based coatings on L929 and MG-63 cells were not available in a tabular format in the searched literature. However, studies indicate good biocompatibility.

Experimental Protocols

Protocol 1: Fabrication of a Bioactive Glass Coating on Titanium Substrates via Sol-Gel Dip-Coating

This protocol describes the synthesis of a 58S bioactive glass (BG) coating on titanium substrates.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Triethyl phosphate (TEP)

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Deionized water (DW)

-

Hydrochloric acid (HCl, 2M)

-

Ethanol

-

Titanium substrates (e.g., commercially pure Ti)

-

Abrasive paper (e.g., SiC paper)

-

Alumina powder (for sandblasting, optional)

-

Acetone

-

70% Ethanol

Equipment:

-

Magnetic stirrer and stir bar

-